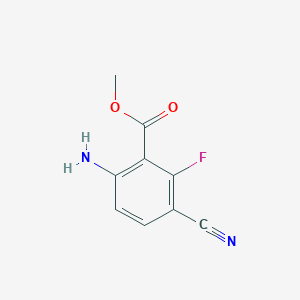

Methyl 2-amino-5-cyano-6-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-5-cyano-6-fluorobenzoate is an organic compound with the molecular formula C9H7FN2O2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a cyano group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate typically involves multiple steps. One common method starts with the methylation of 2-amino-5-cyano-6-fluorobenzoic acid. The reaction conditions often include the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-cyano-6-fluorobenzoate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-cyano-6-fluorobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-cyano-6-fluorobenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-6-fluorobenzoate

- Methyl 5-amino-2-fluorobenzoate

- Methyl 2-cyano-5-fluorobenzoate

Uniqueness

Methyl 2-amino-5-cyano-6-fluorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and fluorine groups can enhance its stability and reactivity compared to similar compounds.

Biological Activity

Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS No. 2102409-65-2) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₉H₇FN₂O₂

- Molecular Weight : 194.17 g/mol

- Functional Groups : Amino group (-NH₂), cyano group (-CN), and fluorine atom (F) on the benzene ring.

The presence of these functional groups enhances the compound's reactivity and interaction with biological molecules, making it a candidate for various pharmacological studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and receptor binding. The compound's ability to form hydrogen bonds with enzymes and receptors is crucial for its mechanism of action.

- Enzyme Interaction : The amino and cyano groups facilitate interactions with active sites of enzymes, potentially influencing their catalytic activity.

- Receptor Binding : The fluorine atom enhances the compound's lipophilicity, improving its ability to penetrate cell membranes and bind to specific receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its structural features. Studies indicate that:

- Bioavailability : The fluorine atom contributes to increased stability and bioavailability.

- Metabolic Pathways : The compound is likely metabolized via pathways involving conjugation and oxidation, impacting its efficacy and duration of action in biological systems.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's potential as an inhibitor of specific enzymatic pathways. For example:

- Platelet Aggregation Inhibition : Research has shown that this compound can inhibit platelet aggregation, suggesting its potential use in treating thrombotic disorders. This activity is mediated by its interaction with glycoprotein receptors involved in platelet activation .

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

- Animal Models : Studies conducted on animal models have indicated that administration of this compound leads to a significant reduction in thrombus formation, supporting its role as a therapeutic agent for cardiovascular diseases .

Comparative Analysis with Similar Compounds

| Compound Name | CAS No. | Biological Activity | Key Findings |

|---|---|---|---|

| This compound | 2102409-65-2 | Inhibits platelet aggregation | Significant reduction in thrombus formation |

| Ethyl 2-amino-5-cyano-6-fluorobenzoate | 86505-94-4 | Potential enzyme interaction | Enhances stability and bioavailability |

| Methyl 3-cyano-4-fluorobenzoate | 676602-31-6 | Moderate enzyme inhibition | Exhibits lower efficacy compared to methyl variant |

Properties

IUPAC Name |

methyl 6-amino-3-cyano-2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)7-6(12)3-2-5(4-11)8(7)10/h2-3H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWGLRPOULNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.